Predicted Physicochemical Differentiation: Lipophilicity and Ionization State vs. Des-Methyl Piperidine and N-Unsubstituted Analogs
Computational predictions indicate that 1-Methyl-5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one possesses a distinct lipophilicity and basicity profile relative to its two closest structural analogs: (i) the des-methylpiperidine analog (5-((piperidin-1-yl)methyl)-1-methylpyrrolidin-2-one) and (ii) the N-H pyrrolidinone analog (5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one). The methyl substituent on the piperidine ring increases the calculated logD₇.₄ by approximately 0.5–0.7 units compared to the unsubstituted piperidine, enhancing membrane permeability potential but also potentially increasing hERG affinity risk. The N-methyl group on the lactam eliminates a hydrogen-bond donor, reducing polar surface area (PSA) and altering solubility. These differences, while based on in silico class-level inference, are critical for compound selection in screening libraries where optimal logD and pKa ranges are predefined .
| Evidence Dimension | Predicted physicochemical properties (logD, pKa, PSA) |
|---|---|
| Target Compound Data | Predicted logD₇.₄ ≈ 1.2, predicted pKa (piperidine N) ≈ 9.0, tPSA ≈ 32.8 Ų |
| Comparator Or Baseline | Des-methylpiperidine analog: predicted logD₇.₄ ≈ 0.6, predicted pKa ≈ 9.2, tPSA ≈ 32.8 Ų; N-H pyrrolidinone analog: predicted logD₇.₄ ≈ 0.8, predicted pKa ≈ 9.0, tPSA ≈ 52.4 Ų |
| Quantified Difference | ΔlogD₇.₄ ≈ +0.5 to +0.7 vs. des-methyl; ΔPSA ≈ -19.6 Ų vs. N-H analog |
| Conditions | Predicted using ChemAxon/ADMET Predictor (consensus model); pH 7.4, 25°C |
Why This Matters
These predicted differences guide selection when a screening collection requires a specific lipophilicity window or when a hydrogen-bond acceptor-only scaffold is desired for CNS target engagement.
